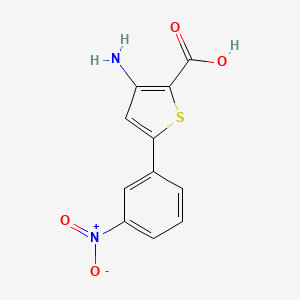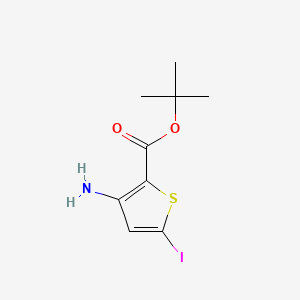
Tert-butyl 3-amino-5-iodothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-5-iodothiophene-2-carboxylate is an organic compound featuring a thiophene ring substituted with an amino group, an iodine atom, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-iodothiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Iodine Atom: Iodination of the thiophene ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Amino Group Introduction: The amino group can be introduced via nitration followed by reduction, or through direct amination using reagents like ammonia or amines.
Esterification: The carboxylic acid group on the thiophene ring can be esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Deiodinated products or hydrogenated derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Catalysis: Potential use in catalytic processes due to the presence of the iodine atom.
Biology
Bioactive Molecules: The compound can be used to synthesize bioactive molecules with potential pharmaceutical applications.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which tert-butyl 3-amino-5-iodothiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate interactions with biological molecules through halogen bonding, while the amino group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-amino-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 3-amino-5-chlorothiophene-2-carboxylate: Contains a chlorine atom instead of iodine.
Tert-butyl 3-amino-5-fluorothiophene-2-carboxylate: Features a fluorine atom in place of iodine.
Uniqueness
The iodine atom in tert-butyl 3-amino-5-iodothiophene-2-carboxylate imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and lower electronegativity compared to other halogens can influence the compound’s chemical behavior, making it particularly useful in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H12INO2S |
|---|---|
Poids moléculaire |
325.17 g/mol |
Nom IUPAC |
tert-butyl 3-amino-5-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)7-5(11)4-6(10)14-7/h4H,11H2,1-3H3 |
Clé InChI |
OEEGNZWZAZLYBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(S1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




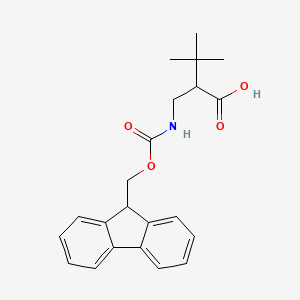
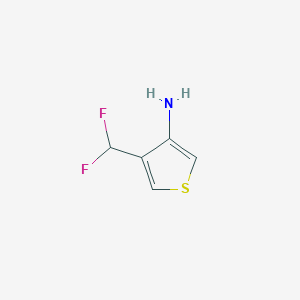
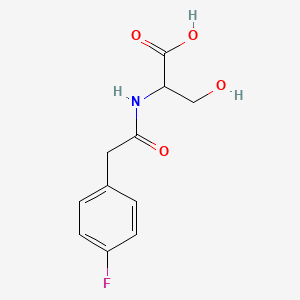

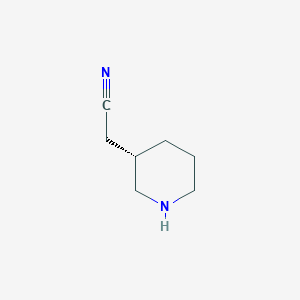

![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
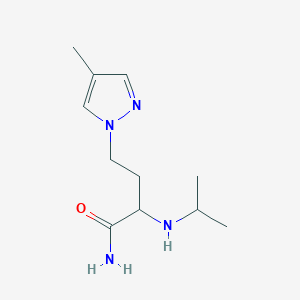
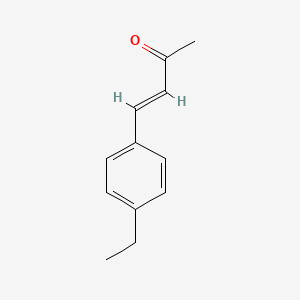
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
